2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Hydrolytic Stability and Structure Analysis
2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a related compound, demonstrates significant hydrolytic stability. X-ray crystal structure analysis reveals a nearly planar 1,3,2-dioxaborinane ring, indicating that the delocalization of the formal positive charge is confined to the heterocyclic ring (Emsley, Freeman, Bates, & Hursthouse, 1989).
Cross-Coupling Reactions
In Suzuki cross-coupling reactions, sterically hindered arylboronic esters, especially 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, are used to obtain biaryls in good yield. This process involves optimization using anhydrous benzene at reflux and sodium phenoxide with Pd(PPh3)4 catalysts (Chaumeil, Signorella, & Drian, 2000).
Synthesis and Complexes
Fused 1,3,2-dioxaborinanes and their complexes with amines have been synthesized. For example, the complex of 2-phenyl-4-diphenylphosphoryl-4H-1,3-dioxa-2-boraphenanthrene with butylamine forms a dimer due to intermolecular hydrogen bonds, as evidenced by X-ray diffraction data (Balueva, Ayupova, Nikonov, Struchkov, & Pisarevskii, 1994).
Mass Spectral Studies
Mass spectral studies on 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan, a related compound, reveal electron impact-induced rearrangement forming hydrocarbon ions. This is rationalized in terms of the relative energies of the bonds involved (Brindley & Davis, 1971).
Chemical Ionization Fragmentations
Chemical ionization induced fragmentations of related compounds, such as 4-methyl-2-phenyl-1,3,2-dioxaborinane, result in hydrocarbon ion and metaboric acid fragments. The mechanisms of these fragmentations have been explored in detail (Hancock & Weigel, 1979).
Synthesis and Derivatives
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been synthesized and characterized. It is less reactive than dimethyl acetyleneboronate, and its derivatives, including catalytic hydrogenation products and Diels-Alder adducts, have been reported (Woods & Strong, 1967).
Stereochemistry of Heterocycles
Alkyl-1,3,2-dioxaborinanes have been synthesized, and their stereochemistry has been studied using PMR spectroscopy. This research provides insights into the conformational homogeneity and heterogeneity of these molecules (Kuznetsov, Gren, Bogatskii, Egorova, & Sidorov, 1978).
Safety And Hazards
This involves studying the potential risks associated with handling or exposure to the compound. It can include toxicity data, safety precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions. It can include potential applications of the compound, unanswered questions about its properties or reactivity, and suggestions for further studies.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BIO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCLZFCRZKJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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